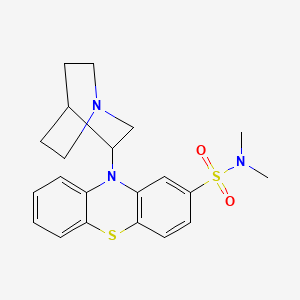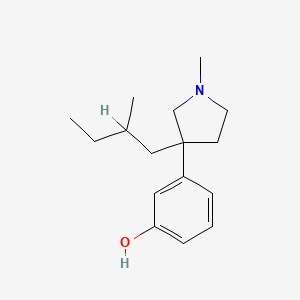
Quisultazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quisultazine is a phenothiazine derivative known for its role as a pentagastrin antagonist. It was patented by MARPHA Societe d’Etude et d’Exploitation de Marques. In preclinical studies, this compound weakly inhibited pentagastrin-stimulated gastric secretion but was a powerful inhibitor of nocturnal gastric secretion .
Preparation Methods
The synthesis of Quisultazine involves several steps, typically starting with the preparation of the phenothiazine core. This core is then modified through various chemical reactions to introduce the desired functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the Phenothiazine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modification: The phenothiazine core is then subjected to various reactions, such as alkylation, acylation, or sulfonation, to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Quisultazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Quisultazine has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: this compound is studied for its effects on gastric secretion and its potential as a therapeutic agent for conditions involving excessive gastric acid production.
Industry: this compound may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Quisultazine exerts its effects by acting as a pentagastrin antagonist. Pentagastrin is a peptide that stimulates gastric acid secretion. This compound inhibits this action by binding to the receptors that pentagastrin would normally activate, thereby reducing gastric acid production. The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to involve the inhibition of specific receptors in the stomach lining.
Comparison with Similar Compounds
Quisultazine is unique among phenothiazine derivatives due to its specific action as a pentagastrin antagonist. Similar compounds include other phenothiazine derivatives such as chlorpromazine and promethazine, which have different pharmacological effects. Chlorpromazine, for example, is primarily used as an antipsychotic, while promethazine is used as an antihistamine and antiemetic. The uniqueness of this compound lies in its potent inhibition of nocturnal gastric secretion, which is not a common feature among other phenothiazine derivatives.
Properties
CAS No. |
64099-44-1 |
|---|---|
Molecular Formula |
C21H25N3O2S2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3 |
InChI Key |
HTHHBTMNLHMBHQ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5 |
Appearance |
Solid powder |
Key on ui other cas no. |
64099-44-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LM 24056 LM24056 N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine quisultidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)


